molecular formula C7H9N3O4 B1660232 Dimethyl 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 73500-07-9

Dimethyl 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B1660232
Key on ui cas rn: 73500-07-9
M. Wt: 199.16 g/mol
InChI Key: GNVGANLYVPXSIX-UHFFFAOYSA-N
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Patent
US07531559B2

Procedure details

1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester (Y. Tanaka et al. Tetrahedron 29, 3271 (1973)) (74.06 g; 0.40 mol), potassium carbonate (110.57 g; 0.80 mol) and methyl iodide (73.81 g; 0.52 mol) were reacted in acetonitrile (1000 ml) at 40° C. for 20 minutes and then for 20 hours at ambient temperature. The mixture was poured onto ice-water and extracted with ether to give the crude product (70.66 g) as a mixture of isomers. Separation on silica gel in ethyl acetate-hexane (2:3) yielded 36.51 g (46%) of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester [m.p. 86-87° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.27(s,3H), 3.88(s,6H)] and 26.92 g (34%) of 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic dimethylester [m.p. 63-64° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.19(s,3H), 3.93(s,3H), 3.87(s,3H)].
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
110.57 g
Type
reactant
Reaction Step One
Quantity
73.81 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][NH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:13][O:12][C:10]([C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:14])[N:8]=1)=[O:11].[CH3:13][O:12][C:10]([C:9]1[N:8]=[N:7][N:6]([CH3:14])[C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
74.06 g
Type
reactant
Smiles
COC(=O)C=1N=NNC1C(=O)OC
Name
Quantity
110.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
73.81 g
Type
reactant
Smiles
CI
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to give the crude product (70.66 g)
ADDITION
Type
ADDITION
Details
as a mixture of isomers
CUSTOM
Type
CUSTOM
Details
Separation on silica gel in ethyl acetate-hexane (2:3)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C1=NN(N=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.51 g
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
COC(=O)C=1N=NN(C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.92 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07531559B2

Procedure details

1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester (Y. Tanaka et al. Tetrahedron 29, 3271 (1973)) (74.06 g; 0.40 mol), potassium carbonate (110.57 g; 0.80 mol) and methyl iodide (73.81 g; 0.52 mol) were reacted in acetonitrile (1000 ml) at 40° C. for 20 minutes and then for 20 hours at ambient temperature. The mixture was poured onto ice-water and extracted with ether to give the crude product (70.66 g) as a mixture of isomers. Separation on silica gel in ethyl acetate-hexane (2:3) yielded 36.51 g (46%) of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester [m.p. 86-87° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.27(s,3H), 3.88(s,6H)] and 26.92 g (34%) of 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic dimethylester [m.p. 63-64° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.19(s,3H), 3.93(s,3H), 3.87(s,3H)].
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
110.57 g
Type
reactant
Reaction Step One
Quantity
73.81 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][NH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:13][O:12][C:10]([C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:14])[N:8]=1)=[O:11].[CH3:13][O:12][C:10]([C:9]1[N:8]=[N:7][N:6]([CH3:14])[C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
74.06 g
Type
reactant
Smiles
COC(=O)C=1N=NNC1C(=O)OC
Name
Quantity
110.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
73.81 g
Type
reactant
Smiles
CI
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to give the crude product (70.66 g)
ADDITION
Type
ADDITION
Details
as a mixture of isomers
CUSTOM
Type
CUSTOM
Details
Separation on silica gel in ethyl acetate-hexane (2:3)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C1=NN(N=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.51 g
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
COC(=O)C=1N=NN(C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.92 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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